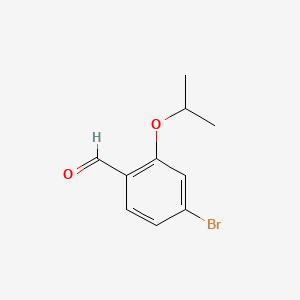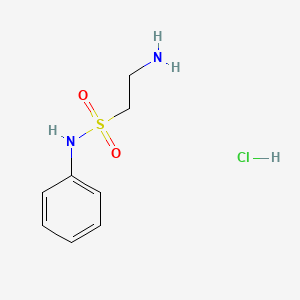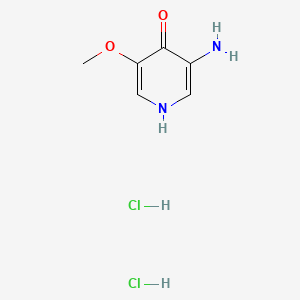
2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine
Vue d'ensemble
Description
2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine is a synthetic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chloro group at the second position, a dimethoxymethyl group at the third position, and a trimethylsilyl-ethynyl group at the fourth position of the pyridine ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloropyridine.
Dimethoxymethylation: The 2-chloropyridine undergoes a dimethoxymethylation reaction to introduce the dimethoxymethyl group at the third position. This step often involves the use of formaldehyde dimethyl acetal and a strong acid catalyst.
Ethynylation: The final step involves the introduction of the trimethylsilyl-ethynyl group at the fourth position. This is typically achieved through a Sonogashira coupling reaction, using trimethylsilylacetylene and a palladium catalyst under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the dimethoxymethyl group, leading to the formation of aldehydes or alcohols.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as Sonogashira or Suzuki couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine are used under inert atmospheres.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chloro group.
Oxidation and Reduction: Products include aldehydes, alcohols, or carboxylic acids derived from the dimethoxymethyl group.
Coupling Reactions: Products include more complex aromatic or heteroaromatic compounds.
Applications De Recherche Scientifique
2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.
Industry: It is used in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, dimethoxymethyl, and trimethylsilyl-ethynyl groups can influence its binding affinity and specificity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-(methoxymethyl)-4-ethynylpyridine
- 2-Chloro-3-(dimethoxymethyl)-4-ethynylpyridine
- 2-Chloro-3-(dimethoxymethyl)-4-(trimethylsilyl)pyridine
Uniqueness
2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The trimethylsilyl-ethynyl group, in particular, provides a site for further functionalization through coupling reactions, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2Si/c1-16-13(17-2)11-10(6-8-15-12(11)14)7-9-18(3,4)5/h6,8,13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVPXJJDUWQWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CN=C1Cl)C#C[Si](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001165269 | |
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-13-0 | |
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B581284.png)




